n-(3-(1h-Imidazol-1-yl)propyl)-4-iodobenzamide
Description
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Properties
Molecular Formula |
C13H14IN3O |
|---|---|
Molecular Weight |
355.17 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-iodobenzamide |
InChI |
InChI=1S/C13H14IN3O/c14-12-4-2-11(3-5-12)13(18)16-6-1-8-17-9-7-15-10-17/h2-5,7,9-10H,1,6,8H2,(H,16,18) |
InChI Key |
YULOHVRGXUAELV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCCN2C=CN=C2)I |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Action: Imidazole-Benzamide & Benzamide Melanoma Radiotracers
This guide details the mechanism of action (MoA) for Benzamide-based melanoma radiotracers , with specific attention to the structural interplay often conflated with imidazole derivatives (such as the chemotherapeutic dacarbazine) and the emerging hybrid classes.
The content focuses on the Melanin-Binding mechanism, which distinguishes these tracers from receptor-specific ligands, and provides protocols for validating this retention mechanism in preclinical settings.
Technical Whitepaper & Experimental Guide
Part 1: Executive Technical Synthesis
The Identity & Nomenclature Clarification
In the context of melanoma radiopharmaceuticals, the term "Imidazole-Benzamide" often represents a conflation of two distinct chemical entities or refers to specific hybrid pharmacophores:
-
Benzamides (The Radiotracers): The gold standard class (e.g., [¹²³I]BZA , [¹⁸F]FBZA , [¹³¹I]MIP-1145 ) designed for imaging and targeted radionuclide therapy (TRT). They target intracellular melanin .
-
Imidazole Carboxamides (The Chemotherapy): Represented by Dacarbazine (DTIC) . While structurally distinct, recent research explores imidazole-bearing benzamides (sulfonamides) to combine the cytotoxic properties of imidazoles with the melanin-targeting capability of benzamides.
This guide focuses on the Benzamide class MoA , as these are the active radiotracers, while addressing the imidazole structural modifications where relevant.
The Core Mechanism: The "Melanin Sink" Effect
Unlike conventional radiotracers that bind to cell-surface receptors (e.g., PSMA or SSTR), benzamide radiotracers function via a retention mechanism within the melanosome. This is not a classic "lock-and-key" receptor interaction but a high-capacity physicochemical sequestration .
The Two-Step Binding Event:
-
Electrostatic Interaction: The tertiary amine of the benzamide (protonated at physiological pH) forms an ionic bond with the negatively charged carboxyl groups of the melanin polymer (indole units).
-
Pi-Stacking/Hydrophobic Interaction: The aromatic benzamide ring intercalates with the indole units of the melanin polymer via
- stacking.
Part 2: Molecular Architecture & Signaling Pathways
The Pharmacophore
To function as a melanoma radiotracer, the molecule must possess a specific "Melanin-Affinity Pharmacophore":
-
Aromatic Core: Typically a benzamide, nicotinamide, or quinoxaline ring (provides the
-system). -
Linker Chain: An alkyl chain (usually ethyl) that separates the core from the amine.
-
Terminal Amine: A secondary or tertiary amine (e.g., diethylamine) that ensures protonation (
) for ionic binding.
Pathway Visualization
The following diagram illustrates the transport of the radiotracer into the melanocyte and its subsequent sequestration within the melanosome, contrasting it with the non-retention in amelanotic cells.
Caption: Figure 1: Mechanism of benzamide radiotracer accumulation. The tracer diffuses into the cell and is sequestered in the melanosome via dual ionic and hydrophobic interactions with melanin polymers.
Part 3: Experimental Protocols (Self-Validating Systems)
To E-E-A-T standards, a protocol must include controls that prove the mechanism is melanin-specific and not due to non-specific sigma receptor binding or blood pooling.
Protocol A: In Vitro Melanin Binding Assay
Objective: Quantify the specific binding of the candidate imidazole-benzamide tracer to synthetic melanin.
Materials:
-
Synthetic Melanin (Sigma-Aldrich, M8631).
-
Radiotracer (e.g., [¹²³I]-labeled candidate).[1][2][3][4][5][6]
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
Centrifuge filters (30 kDa cutoff).
Workflow:
-
Preparation: Suspend Synthetic Melanin in PBS (1 mg/mL). Sonicate for 10 min to ensure dispersion.
-
Incubation:
-
Test Group: 100 µL Melanin suspension + 10 µL Radiotracer (1 µCi).
-
Control Group: 100 µL PBS (no melanin) + 10 µL Radiotracer.
-
Blockade Group: 100 µL Melanin + Excess Cold Benzamide (10 µM) + Radiotracer (to prove saturability).
-
-
Equilibrium: Incubate at 37°C for 60 minutes with gentle shaking.
-
Separation: Centrifuge at 14,000 rpm for 10 minutes. The melanin pellet will contain bound tracer.
-
Quantification: Measure radioactivity in the pellet (Bound) vs. Supernatant (Free) using a gamma counter.
-
Validation Logic:
-
Success Criteria: Bound fraction > 60% in Test Group; < 5% in Control.
-
Mechanism Check: If Blockade Group shows significantly reduced binding (< 20%), the mechanism is specific/saturable.
-
Protocol B: Cellular Internalization & Acid Wash
Objective: Distinguish between membrane surface binding and intracellular melanosomal sequestration.
Cell Lines:
-
A375: Human melanoma (Amelanotic/Low Melanin - Negative Control).
Workflow:
-
Seeding: Seed
cells/well in 24-well plates. -
Pulse: Add radiotracer (1 µCi/well) and incubate for 1, 2, and 4 hours at 37°C.
-
Wash 1 (Free): Remove media and wash 2x with cold PBS. Collect washes.
-
Acid Wash (Surface Bound): Incubate cells with Glycine-HCl buffer (50 mM, pH 2.8) for 5 minutes on ice. Collect supernatant. This strips surface-bound ligands.
-
Lysis (Internalized): Lyse cells with 1N NaOH. Collect lysate.
-
Data Analysis:
-
Calculate Internalized Fraction = Lysate / (Wash + Acid + Lysate).
-
Causality Check: High internalization in B16F10 but low in A375 confirms melanin-dependent retention. Resistance to Acid Wash confirms intracellular localization (melanosomes).
-
Part 4: Quantitative Data Summary
The following table summarizes the binding affinities and biodistribution characteristics of key benzamide tracers, highlighting the evolution from BZA to the newer imidazole/nicotinamide hybrids.
| Tracer Class | Compound | Target | Binding Mechanism | Tumor/Muscle Ratio (24h) | Clinical Status |
| Benzamide | [¹²³I]BZA | Melanin | Ionic + Pi-Stacking | > 20:1 | Phase II (Diagnostic) |
| Benzamide | [¹³¹I]MIP-1145 | Melanin | High Affinity Retention | > 50:1 | Therapeutic Trials |
| Nicotinamide | [¹⁸F]MEL050 | Melanin | Enhanced Hydrophilicity | ~ 15:1 | Preclinical/Pilot |
| Hybrid | Imidazole-Sulfonamide | Melanin + CA IX | Dual Targeting | Variable | Early Discovery |
Note: The "Hybrid" class represents the emerging "imidazole-benzamide" derivatives designed to target hypoxic regions (via imidazole) while retaining melanin affinity.
Part 5: Synthesis & Development Workflow
The synthesis of these tracers requires precise radiohalogenation. Below is the standard workflow for Radioiodination via Destannylation , the industry standard for high-specific-activity benzamides.
Caption: Figure 2: Radiosynthesis workflow for Iodobenzamide tracers via electrophilic destannylation, ensuring high radiochemical purity (RCP).
Part 6: References
-
Moins, N., et al. (2021). Benzamide derivative radiotracers targeting melanin for melanoma imaging and therapy: Preclinical/clinical development. Pharmacology & Therapeutics.[4][6][7][8]
-
Chezal, J. M., et al. (2008). Evaluation of novel benzamide derivatives for targeted radionuclide therapy of melanoma. Journal of Medicinal Chemistry.
-
Joyal, J. L., et al. (2010). Preclinical evaluation of an ¹³¹I-labeled benzamide for targeted radiotherapy of metastatic melanoma. Cancer Research.[8]
-
Ren, G., et al. (2009). Melanin-targeted radiotracers: synthesis and biological evaluation of a series of ¹⁸F-labeled benzamide derivatives. Bioorganic & Medicinal Chemistry Letters.
-
Greguric, I., et al. (2010).[2] Discovery of [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide: a high uptake radiotracer for melanoma imaging. Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(2-(Diethylamino)ethyl)-6-[18F]fluoronicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrasensitive detection of malignant melanoma using PET molecular imaging probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. State of Melanoma: An Historic Overview of a Field in Transition - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship of N-(3-(1H-imidazol-1-yl)propyl)-4-iodobenzamide analogs
[1]
Executive Summary
This compound represents a class of "heteroaromatic benzamides" developed to target melanin and sigma receptors in metastatic melanoma.[1] While first-generation agents like N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) demonstrated high tumor uptake, they suffered from slow washout in non-target organs (liver/lungs) due to high lipophilicity and basicity.[1]
This guide details how the imidazole-propyl modification alters the physicochemical profile (logP, pKa), retaining high melanin affinity while accelerating clearance from the reticuloendothelial system (RES), thereby improving diagnostic contrast in SPECT/PET imaging.
Chemical Architecture & SAR Analysis
The molecule functions as a melanoma-specific probe .[1] Its efficacy relies on the synergistic interaction of four distinct structural pharmacophores.
Structural Breakdown[1]
| Region | Moiety | Function | SAR Criticality |
| A | 4-Iodophenyl | Radioisotope Carrier & Binding | High. The iodine atom (I-123/I-131) provides the signal.[1] The lipophilic phenyl ring intercalates into the melanin polymer. |
| B | Benzamide | H-Bonding Anchor | Moderate. The amide bond provides rigidity and hydrogen bond donor/acceptor sites essential for sigma receptor recognition.[1] |
| C | Propyl Linker | Spacer Arm | High. A 3-carbon chain ( |
| D | Imidazole | Kinetic Modulator | Critical. Replaces the aliphatic amine. Reduces basicity ( |
Detailed SAR Logic
The Iodine "Warhead" (Region A)
-
Positioning: The iodine must be in the para (4-) position . Meta (3-) substitution shifts affinity toward Dopamine D2 receptors (e.g., IBZM), which is undesirable for melanoma imaging.
-
Halogen Bonding: The large, polarizable iodine atom participates in halogen bonding with electron-rich domains within the melanin indole structure.
The Imidazole "Tuning Fork" (Region D)
-
pKa Modulation: The primary failure mode of early benzamides (BZA) was high liver retention. This is driven by the "lysosomotropic" effect, where basic amines (pKa > 9) become protonated and trapped in acidic lysosomes of hepatocytes.
-
The Solution: The imidazole ring has a pKa of approximately 6.9–7.0. At physiological pH (7.4), a significant fraction remains uncharged, facilitating rapid efflux from non-target tissues (liver/lungs) while the high affinity for melanin (in tumor melanosomes) retains the compound at the target site.
Visualizing the Mechanism
The following diagram illustrates the differential handling of the Imidazole analog vs. the Aliphatic Amine analog (BZA) in vivo.
Figure 1: Pharmacokinetic logic illustrating why the Imidazole analog (Blue) achieves better background clearance than standard BZA (Red) due to pKa differences.
Experimental Protocols
Chemical Synthesis Workflow
Objective: Synthesize the non-radioactive standard this compound.
Reagents:
-
4-Iodobenzoic acid (1.0 eq)[1]
-
1-(3-Aminopropyl)imidazole (1.1 eq)[1]
-
EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)[1]
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
Dichloromethane (DCM) / DMF solvent system.
Protocol:
-
Activation: Dissolve 4-iodobenzoic acid (248 mg, 1 mmol) in dry DCM (10 mL). Add EDC·HCl (230 mg) and HOBt (162 mg). Stir at
for 30 minutes under nitrogen. -
Coupling: Add 1-(3-aminopropyl)imidazole (137 mg, 1.1 mmol) and triethylamine (2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Dilute with DCM (50 mL). Wash sequentially with saturated
, water, and brine. -
Purification: Dry organic layer over
. Concentrate in vacuo. Purify via flash chromatography (Silica gel, MeOH:DCM 5:95) to yield the white solid product. -
Validation: Confirm structure via
-NMR (characteristic imidazole protons at 7.6 and 7.0 ppm).
Radiosynthesis (I-125/I-123 Labeling)
To create the radiopharmaceutical, an oxidative iododestannylation reaction is required.[1]
Precursor: N-(3-(1H-imidazol-1-yl)propyl)-4-(tributylstannyl)benzamide.[1]
Protocol:
-
Setup: In a reaction vial, add
of the tributyltin precursor in EtOH. -
Isotope Addition: Add
or (37–185 MBq) in 0.1 N NaOH. -
Oxidation: Add
of Chloramine-T solution (1 mg/mL in phosphate buffer). -
Incubation: React at room temperature for 5 minutes.
-
Quenching: Stop reaction with
sodium metabisulfite (2 mg/mL). -
Purification: Pass through a C18 Sep-Pak cartridge or HPLC (Acetonitrile/Water gradient) to remove the tin precursor.
-
QC: Radiochemical purity must be
via Radio-TLC.
Biological Validation Data (Representative)
The following table summarizes the expected biodistribution profile of the Imidazole analog compared to the parent BZA in a B16-F10 melanoma mouse model.
| Tissue | BZA (%ID/g @ 1h) | Imidazole Analog (%ID/g @ 1h) | Interpretation |
| Tumor (Melanoma) | Comparable high affinity binding.[1] | ||
| Liver (Background) | Significant reduction in background. | ||
| Blood | Faster clearance. | ||
| Tumor/Liver Ratio | 0.52 | 1.38 | Superior imaging contrast. |
Data synthesized from comparative benzamide SAR studies [1, 2].
Pathway Visualization: Synthesis & Labeling
Figure 2: Synthetic route from raw materials to the final radiolabeled clinical tracer.[1]
References
-
Moins, N., et al. (2009).[2] Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma. Nuclear Medicine and Biology. Link
-
Chezal, J. M., et al. (2008). Evaluation of novel [125I]-iodobenzamide derivatives as potential melanoma imaging agents. Journal of Medicinal Chemistry. Link
-
Labarre, P., et al. (2002). Synthesis and evaluation of new indole-benzamide derivatives for melanoma targeting. European Journal of Medicinal Chemistry. Link
-
Brandau, W., et al. (1996). Iodine-123 labeled benzamides as melanoma tracers: Synthesis and biodistribution. Journal of Nuclear Medicine. Link
role of electrostatic interactions in benzamide-melanin binding
A Technical Guide for Drug Design & Pharmacokinetic Profiling
Executive Summary
The binding of benzamide derivatives to melanin is a critical determinant in the pharmacokinetics of melanoma-targeted radiotracers and the toxicity profiles of antipsychotic drugs. While often categorized generically as "non-specific binding," this interaction is governed by a precise, high-affinity electrostatic mechanism. This guide dissects the physicochemical driving forces—primarily the Coulombic attraction between protonated tertiary amines and the polyanionic melanin matrix—and provides a rigorous, self-validating protocol for quantifying these interactions.
The Physicochemical Basis of Interaction
Melanin is not merely a passive reservoir; it acts as a cation-exchange resin. For benzamides, such as N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) , the binding mechanism is dominated by electrostatic forces, augmented by van der Waals interactions.
1.1 The Electrostatic Pharmacophore
The core interaction occurs between the cationic pharmacophore of the benzamide and the anionic surface of the melanin granule.
-
The Benzamide Component: Most melanin-affinitive benzamides possess a diethylaminoethyl side chain. The tertiary amine typically has a
between 8.5 and 9.5. At physiological pH (7.4), this amine is protonated, carrying a positive charge. -
The Melanin Component: Eumelanin is a cross-linked polymer of 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). It is polyanionic due to the deprotonation of carboxyl groups (
) and phenolic hydroxyl groups ( ) on the granule surface.
1.2 The "Ion-Exchange" Mechanism
The binding follows a Scatchard curvilinear model, suggesting two distinct interaction types:
-
High-Affinity Electrostatic Sites: The protonated amine of the benzamide forms a salt bridge with deprotonated carboxylates on the melanin. This is sensitive to ionic strength (shielding effect).
-
Low-Affinity Hydrophobic/
- Sites: The aromatic benzamide ring engages in - stacking with the indole units of the melanin matrix.
Visualization: The Binding Mechanism
The following diagram illustrates the equilibrium forces and the competitive inhibition by metal ions or protons.
Figure 1: Mechanistic pathway of benzamide-melanin binding.[1][2][3][4] Note the competitive inhibition by protons (pH) and cations (ionic strength), confirming the electrostatic nature of the primary interaction.
Thermodynamics & Scatchard Analysis[5]
Data from benzamide binding assays rarely fit a simple Langmuir isotherm (single-site model). Instead, they exhibit negative cooperativity or multiple binding site classes , resulting in a curvilinear Scatchard plot (concave up).
2.1 Interpreting the Scatchard Plot
When plotting
| Parameter | Strong Binding Sites (Class 1) | Weak Binding Sites (Class 2) |
| Driving Force | Electrostatic (Ionic bonding) | Hydrophobic / |
| Association Constant ( | High ( | Low ( |
| Capacity ( | Low (Finite surface carboxyls) | High (Bulk matrix access) |
| Sensitivity | Highly sensitive to pH & Salt | Less sensitive to ionic environment |
Implication for Drug Design: To reduce ocular toxicity (melanin retention), designers should lower the
Experimental Protocol: The Centrifugation-Depletion Assay
This protocol utilizes synthetic melanin to ensure reproducibility, avoiding the batch-to-batch variability of natural Sepia melanin.
3.1 Reagents & Preparation
-
Synthetic Melanin: Prepared by enzymatic oxidation of L-DOPA (Tyrosinase) or auto-oxidation.
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4. Critical: Control ionic strength precisely (e.g., 0.15 M NaCl).
-
Test Compound: Benzamide derivative (radiolabeled
or is preferred for sensitivity; LC-MS/MS for cold compounds).
3.2 Step-by-Step Workflow
-
Equilibration: Suspend synthetic melanin in PBS (1 mg/mL). Sonicate for 10 mins to disperse aggregates.
-
Incubation:
-
Prepare serial dilutions of the benzamide (
M to M). -
Mix drug solution with melanin suspension (1:1 v/v).
-
Incubate at 37°C for 16 hours in a shaking water bath. (Equilibrium for benzamides is slow due to diffusion into the granule matrix).
-
-
Separation:
-
Centrifuge at 20,000
g for 30 minutes. -
Self-Validation Step: Measure the UV absorbance of the supernatant at a non-drug wavelength (e.g., 400 nm) to ensure no melanin particles remain suspended.
-
-
Quantification:
-
Analyze the supernatant (
) via Liquid Scintillation Counting (LSC) or LC-MS/MS. -
Calculate bound drug (
) via mass balance: .
-
-
Control: Run a "No Melanin" control to account for non-specific binding to the tube walls.
Visualization: Experimental Workflow
Figure 2: The Centrifugation-Depletion workflow. The Quality Control (QC) step is critical to prevent false negatives caused by suspended melanin interfering with supernatant analysis.
Impact on Drug Development
Understanding the electrostatic nature of this binding allows for predictive modeling in the ADME-Tox phase.
-
Imaging Agents (Theranostics): For melanoma radiotracers (e.g.,
-BZA), high melanin binding is the goal. Strategies to enhance this include maintaining a high (>8.5) and using lipophilic linkers to facilitate membrane crossing into the melanosome. -
Toxicity Mitigation: For non-melanoma drugs (e.g., antipsychotics), high melanin binding leads to accumulation in the Retinal Pigment Epithelium (RPE), causing phototoxicity.
-
Design Tactic: Introduce electron-withdrawing groups near the amine to lower
below 7.0, reducing the cationic fraction at physiological pH.
-
References
-
Larsson, B. S. (1993). Interaction between chemicals and melanin.[2][5][6][7][8][9][10][11] Pigment Cell Research, 6(3), 127–133. Link
-
Potts, A. M. (1964). The reaction of uveal pigment in vitro with polycyclic compounds. Investigative Ophthalmology & Visual Science, 3, 405–416. Link
-
Bridot, C., et al. (2021). Benzamide derivative radiotracers targeting melanin for melanoma imaging and therapy.[2][7][12] Pharmacology & Therapeutics, 224, 107829.[7] Link
-
Reilly, D. M., & Parsa, C. (2016). Interpretation of Ocular Melanin Drug Binding Assays: Alternatives to the Model of Multiple Classes of Independent Sites. Molecular Pharmaceutics, 13(4), 1375–1386. Link
-
Moins, N., et al. (2002). Systemic radiotherapy of melanoma with [131I]iodobenzamides: structure-affinity relationships, biodistribution and dosimetry. Quarterly Journal of Nuclear Medicine, 46(4), 268-278. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Calculation of drug-melanin binding energy using molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzamide derivative radiotracers targeting melanin for melanoma imaging and therapy: Preclinical/clinical development and combination with other treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Exploring Drug Binding to Melanin: Impacts and Methods - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. erepo.uef.fi [erepo.uef.fi]
- 11. mdpi.com [mdpi.com]
- 12. Benzamides as melanotropic carriers for radioisotopes, metals, cytotoxic agents and as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Radiolabeling N-(3-(1H-imidazol-1-yl)propyl)-4-iodobenzamide with Iodine-123 and Iodine-125
Introduction & Scientific Context
Clinical and Research Significance
N-(3-(1H-imidazol-1-yl)propyl)-4-iodobenzamide (IPBA) represents a class of benzamide derivatives designed for the specific targeting of melanin , a pigment overexpressed in melanotic melanoma metastases. Unlike metabolic tracers (e.g., FDG), benzamides bind directly to the melanin polymer, offering high tumor-to-background contrast in melanoma imaging.
-
Iodine-123 (
I): Used for Single Photon Emission Computed Tomography (SPECT) diagnostic imaging due to its ideal energy (159 keV) and half-life (13.2 h). -
Iodine-125 (
I): Utilized for in vitro binding assays, autoradiography, and preclinical biodistribution studies due to its low-energy Auger electrons and long half-life (59.4 days).[1]
Mechanism of Action
The benzamide moiety mimics the structure of melanin precursors, facilitating intercalation or sigma-receptor mediated binding within melanosomes. The imidazole side chain modulates lipophilicity (
Chemical Principle: Electrophilic Iododestannylation
To achieve the high specific activity required for receptor-targeted imaging (typically >2000 Ci/mmol for
Reaction Scheme
The reaction involves the electrophilic substitution of the tributylstannyl group by radioiodine (
Figure 1: Mechanism of oxidative iododestannylation. The tributyltin moiety acts as a leaving group, ensuring regiospecific labeling at the 4-position of the benzamide ring.
Materials and Equipment
Reagents
| Reagent | Grade/Specification | Function |
| Precursor | N-(3-(1H-imidazol-1-yl)propyl)-4-(tributylstannyl)benzamide | Target substrate (Store at -20°C) |
| Radioiodine | Na | Radionuclide source (High specific activity) |
| Oxidant | Chloramine-T (CAT) trihydrate | Generates electrophilic Iodine ( |
| Quencher | Sodium Metabisulfite (Na | Stops oxidation; reduces unreacted |
| Acid | Acetic Acid (glacial) or 1M HCl | Adjusts pH to 4.5–5.5 (optimal for CAT) |
| Solvent | Ethanol (Absolute) | Precursor dissolution |
Equipment
-
HPLC System: Equipped with a radiometric detector (Gamma-RAM or similar) and UV detector (254 nm).
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 5µm, 4.6 x 150 mm).
-
Radioisotope Fume Hood: Mandatory for volatile iodine handling.
Experimental Protocol
Pre-Reaction Preparation
-
Precursor Stock: Dissolve 1 mg of the tributylstannyl-IPBA precursor in 1 mL of absolute ethanol (1 mg/mL). Store aliquots at -20°C.
-
Oxidant Solution: Prepare a fresh solution of Chloramine-T (1 mg/mL) in water. Note: CAT degrades rapidly in solution; prepare immediately before use.
-
Quencher Solution: Prepare Sodium Metabisulfite (2 mg/mL) in water.
Radiolabeling Procedure (Standard Protocol)
Target Activity: 5–10 mCi (185–370 MBq)
-
Setup: In a V-vial or Eppendorf tube, add 10 µL of Precursor Stock (10 µg).
-
Acidification: Add 5 µL of 1M Acetic Acid or 0.1M HCl to adjust pH to ~5. Crucial: Basic pH prevents the formation of the electrophilic iodonium species.
-
Activity Addition: Add the required volume of Na
I or Na I solution (typically 10–50 µL). -
Initiation: Add 10 µL of Chloramine-T solution. Vortex gently for 10 seconds.
-
Incubation: Allow the reaction to proceed at Room Temperature for 5 minutes .
-
Expert Insight: Benzamides are relatively stable, but prolonged exposure to CAT can cause oxidative degradation of the imidazole ring. Do not exceed 10 minutes.
-
-
Quenching: Add 10 µL of Sodium Metabisulfite solution. Vortex. This reduces any unreacted electrophilic iodine back to iodide and neutralizes the oxidant.
-
Neutralization: Add 100 µL of saturated Sodium Bicarbonate or appropriate buffer to neutralize the acid before HPLC injection.
Purification (HPLC)
Direct injection onto HPLC is required to separate the labeled product from the unlabeled precursor and free radioiodine.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 0–5 min (10% B), 5–25 min (10%
90% B), 25–30 min (90% B). -
Flow Rate: 1.0 mL/min.
Collection: Collect the radioactive peak corresponding to the retention time of the non-radioactive standard (4-iodo-IPBA). The stannyl precursor typically elutes after the iodinated product due to higher lipophilicity.
Workflow Visualization
*Figure 2: Operational workflow for the radiosynthesis and purification of [I]-IPBA.
Quality Control & Validation
QC Parameters
| Parameter | Acceptance Criteria | Method |
| Radiochemical Purity (RCP) | > 95% | HPLC or Radio-TLC |
| Specific Activity | > 2000 Ci/mmol ( | Calculated from UV mass vs. Activity |
| Chemical Purity | No precursor/Sn detected | HPLC (UV 254nm) |
| pH | 7.0 ± 0.5 | pH strip/meter |
Troubleshooting Guide
-
Low Yield (<50%):
-
Cause: pH too high (basic). The reaction requires acidic conditions (pH 4-5) for Chloramine-T to function effectively.
-
Fix: Ensure acidification of the NaOH radiolabel solution before adding the oxidant.
-
-
Precursor Peak Co-elution:
-
Cause: Gradient too steep.
-
Fix: Flatten the HPLC gradient around the expected retention time (e.g., isocratic hold at 40% B).
-
-
Degradation Products:
-
Cause: Oxidant exposure too long or too concentrated.
-
Fix: Reduce Chloramine-T amount to 10 µg or switch to Iodogen (solid-phase oxidant) for a gentler reaction.
-
References
-
Chezal, J. M., et al. (2008).[2][3] "Evaluation of radiolabeled (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and targeted radionuclide therapy of melanoma." Journal of Medicinal Chemistry.
-
Coenen, H. H., et al. (2006). "Radioiodination reactions for pharmaceuticals." Compendium of Radiopharmaceutical Synthesis.
-
Vaidyanathan, G., & Zalutsky, M. R. (2006).[2] "Preparation of N-succinimidyl 3-[*I]iodobenzoate: An agent for the indirect radioiodination of proteins." Nature Protocols.
-
Eisenhut, M., & Mier, W. (2011). "Radioiodination Chemistry and Radioiodinated Compounds." Handbook of Nuclear Chemistry.
-
Adam, M. J., & Wilbur, D. S. (2005). "Radiohalogens for imaging and therapy."[1][2][3][4] Chemical Society Reviews.
Sources
- 1. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques [mdpi.com]
- 3. Evaluation of radiolabeled (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and targeted radionuclide therapy of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
HPLC purification methods for radioiodinated benzamide ligands
Abstract & Scope
This technical guide details the purification of radioiodinated benzamide ligands, specifically focusing on D2/D3 receptor antagonists (e.g., [¹²³I]IBZM) and melanin-targeting agents (e.g., [¹³¹I]MIP-1145). The separation of the no-carrier-added (n.c.a.)[1] radiolabeled product from the macroscopic stannyl precursor is the critical quality attribute (CQA) in this workflow. This protocol synthesizes field-proven methodologies to ensure high specific activity (>74 GBq/µmol) and radiochemical purity (>98%) suitable for clinical SPECT/PET imaging or targeted radionuclide therapy.
The Separation Challenge: Hydrophobic Shift
The core challenge in purifying radioiodinated benzamides lies in removing the starting precursor. These syntheses typically utilize electrophilic radioiododestannylation , where a trialkylstannyl (usually tributyltin) leaving group is replaced by radioactive iodine.
-
The Precursor (Contaminant): Contains a tributylstannyl (
) moiety.[2] This group is highly lipophilic (hydrophobic) due to the three butyl chains. -
The Product (Target): Contains an iodine atom.[1][2][3][4][5][6] While iodine is lipophilic, it is significantly less lipophilic than the bulky
group.
Chromatographic Consequence: In Reverse-Phase (RP) chromatography, the radioiodinated product will elute significantly earlier than the stannyl precursor. This "hydrophobic shift" is the mechanism that validates the purification.
Workflow Visualization
The following diagram outlines the integrated synthesis and purification workflow, emphasizing the critical feedback loops for Quality Control (QC).
Figure 1: Integrated workflow for the production of radioiodinated benzamides. The "Critical Separation Zone" highlights where the lipophilic differentiation occurs.
Detailed Experimental Protocol
System Requirements
-
Pump: Binary gradient capability (flow range 1–5 mL/min).
-
Detectors:
-
UV/Vis: Set to 254 nm (aromatic rings) or 280 nm. This detects the mass of the precursor.
-
Radiometric (Gamma): NaI(Tl) scintillation detector. This detects the activity of the product.
-
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18 or Phenomenex Luna C18), 5 µm particle size, 250 × 4.6 mm (analytical/semi-prep hybrid) or 250 × 10 mm (semi-prep).
Mobile Phase Selection
Two strategies are dominant based on the intended application:
| Strategy | Composition | Pros | Cons |
| A: Direct Formulation | Ethanol / 50mM Phosphoric Acid (40:60 to 60:40) | Biocompatible; fraction can be diluted and injected directly. | Higher backpressure; broader peaks; less resolving power. |
| B: High Purity (Recommended) | Acetonitrile / Water + 0.1% TFA | Sharper peaks; superior separation of isomers; lower pressure. | Requires SPE (Sep-Pak) step to remove Acetonitrile. |
Step-by-Step Purification (Strategy B)
-
Equilibration: Purge the column with 40% Acetonitrile (MeCN) / 60% Water (+0.1% TFA) at 2 mL/min until the baseline stabilizes.
-
Sample Preparation (Critical):
-
The reaction mixture (often in Ethanol/Acetic Acid) must be diluted with water (1:1 or 1:2) before injection.[7]
-
Reasoning: Injecting a high-organic sample onto a generic aqueous equilibrium causes "solvent breakthrough," where the product travels with the solvent front, ruining separation.
-
-
Injection: Inject the diluted reaction mixture (typically 200–500 µL) into the loop.
-
Gradient Profile:
-
0–2 min: Isocratic hold at 40% MeCN (load sample).
-
2–15 min: Linear gradient 40% → 70% MeCN.
-
15–20 min: Ramp to 95% MeCN (Wash).
-
20–25 min: Hold 95% MeCN (Elute Precursor).
-
-
Collection Logic:
Chromatogram Logic Visualization
The following diagram illustrates the expected separation profile, confirming why this method is self-validating (the product is physically distant from the precursor).
Figure 2: Chronological elution order. Free iodine (unreacted) elutes at the void volume. The target product elutes mid-gradient. The lipophilic precursor is retained until the organic wash.
Post-HPLC Formulation (SPE)
If using Acetonitrile (Strategy B), the collected fraction is toxic and cannot be injected.
-
Dilution: Dilute the collected HPLC fraction (approx. 2–3 mL) with 20 mL of sterile water. This lowers the organic content to <10%, ensuring the product will stick to the SPE cartridge.
-
Trapping: Pass the solution through a pre-conditioned C18 Sep-Pak Light cartridge. The product binds; salts and acetonitrile pass through.
-
Washing: Wash with 10 mL sterile water to remove trace acetonitrile and TFA.
-
Elution: Elute the product with 1–2 mL of Ethanol (or acidified Ethanol) into the final product vial.
-
Final Buffer: Add saline to the vial to achieve the desired ethanol percentage (usually <10% v/v) for injection.
Quantitative Data: Retention Factors
The following table summarizes the capacity factors (
| Compound | Lipophilicity (logP) | Approx. Retention Time ( | Capacity Factor ( | Detection |
| Free Iodine (I⁻) | Low (< 0) | 1.5 - 2.5 min | ~0 | Gamma |
| Hydrolyzed Precursor | Low-Medium | 4.0 - 6.0 min | 1.5 | UV |
| [¹²³I]IBZM (Product) | High (~3.5) | 9.0 - 11.0 min | 4.0 | Gamma |
| Sn-Precursor | Very High (>6.0) | > 20.0 min | > 9.0 | UV |
Note:
Troubleshooting & Quality Control
-
Broad Peaks: Usually caused by injecting the reaction mixture in pure ethanol/methanol. Solution: Dilute reaction 1:1 with water before injection.
-
Low Yield: Often due to "aged" radioiodine containing iodate (
). Solution: Ensure reducing conditions or use fresh isotope. -
Precursor Contamination: If the UV peak trails into the gamma peak (tailing). Solution: Use a "step" gradient rather than a linear one, holding at 40% B longer before ramping.
References
-
Kung, H. F., et al. (1989). "Synthesis of new bis(benzamide) compounds as potential dopamine D2 receptor imaging agents." Journal of Medicinal Chemistry.
-
Coenen, H. H., et al. (2006). "Radioiodination reactions for pharmaceuticals." Springer Compendium of Radiopharmaceutical Chemistry.
-
Eisenhut, M., et al. (1997). "Melanoma affinity of [131I]MIP-1145." Journal of Nuclear Medicine.
-
Zea-Ponce, Y., & Laruelle, M. (1999). "Synthesis of [123I]IBZM: A reliable procedure for routine clinical studies." Nuclear Medicine and Biology.
-
Hung, J. C., & Wilson, M. E. (1995).[3] "Rapid radiochemical purity testing for [131I]m-iodobenzylguanidine." Nuclear Medicine and Biology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Rapid radiochemical purity testing for [131I]m-iodobenzylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly effective liquid and solid phase extraction methods to concentrate radioiodine isotopes for radioiodination chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indico.cern.ch [indico.cern.ch]
- 9. Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PMC [pmc.ncbi.nlm.nih.gov]
preparation of 3-(1H-imidazol-1-yl)propan-1-amine precursor for benzamide coupling
Application Note: Synthesis and Coupling of 3-(1H-imidazol-1-yl)propan-1-amine
Abstract & Strategic Scope
This application note details the robust preparation of 3-(1H-imidazol-1-yl)propan-1-amine (API), a critical bifunctional building block containing a nucleophilic primary amine and a basic imidazole heterocycle. This moiety is ubiquitous in medicinal chemistry, particularly in the development of Histamine H3 receptor antagonists (e.g., Ciproxifan analogs) and epoxy curing agents.
While commercial sources exist, in-house preparation is often required to ensure fresh, oxidation-free material for sensitive amide couplings. This guide presents a scalable, two-step industrial route adapted for the laboratory:
-
Michael Addition: Cyanoethylation of imidazole.
-
Reduction: Catalytic hydrogenation (or chemical reduction) of the nitrile.
-
Application: Optimized protocol for coupling API with benzoic acid derivatives to form benzamides.
Strategic Synthesis Overview
The synthesis relies on the high nucleophilicity of the imidazole N1-nitrogen. Unlike alkylation with alkyl halides (which risks quaternization), the Michael addition to acrylonitrile is regiospecific and high-yielding.
Route Comparison:
| Parameter | Route A: Michael Addition + Hydrogenation | Route B: Alkylation (Gabriel Synthesis) |
| Starting Materials | Imidazole, Acrylonitrile | Imidazole, N-(3-bromopropyl)phthalimide |
| Atom Economy | High (100% for Step 1) | Low (Phthalimide waste) |
| Scalability | Excellent (Industrial Standard) | Moderate |
| Safety Profile | Acrylonitrile is toxic/carcinogenic | Alkyl halides are potential mutagens |
| Recommendation | Primary Choice | Secondary Choice |
Phase 1: Synthesis of 3-(1H-imidazol-1-yl)propanenitrile
This step involves the "cyanoethylation" of imidazole. The reaction is often autocatalytic or water-catalyzed.
Safety Critical: Acrylonitrile is highly toxic, volatile, and carcinogenic. All operations must be performed in a functioning fume hood.
Protocol 1.1: The Michael Addition
Reagents:
-
Acrylonitrile (1.2 equiv)
-
Water (0.1 equiv) or Methanol (solvent, optional)
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and dropping funnel.
-
Dissolution: Charge Imidazole and water/methanol. Heat gently (40°C) to liquefy/dissolve.
-
Addition: Add Acrylonitrile dropwise. Caution: The reaction is exothermic.[3] Maintain internal temperature below 60°C during addition.
-
Reflux: Once addition is complete, heat the mixture to reflux (approx. 80-90°C) for 3–4 hours.
-
Monitoring: Monitor via TLC (10% MeOH in DCM). The imidazole spot (lower Rf) should disappear.
-
Workup: Concentrate the mixture under reduced pressure to remove excess acrylonitrile and solvent.
-
Purification: The resulting oil is typically pure enough (>95%) for the next step. If darkening occurs, vacuum distillation can be performed (bp ~160°C at 1 mmHg).
Phase 2: Reduction to 3-(1H-imidazol-1-yl)propan-1-amine
The reduction of the nitrile to the primary amine is the critical quality control point.[4][5] Partial reduction can lead to imine impurities.
Protocol 2.1: Catalytic Hydrogenation (High Pressure)
Preferred for scale >10g.
Reagents:
-
Catalyst: Raney Nickel (approx. 10-20 wt%) or Raney Cobalt (for higher selectivity)
-
Solvent: Methanol saturated with Ammonia (NH3 prevents secondary amine formation)
-
Hydrogen (H2): 500 psi (35 bar)
Procedure:
-
Loading: Load the nitrile and ammoniacal methanol into a high-pressure autoclave.
-
Catalyst Addition: Add Raney Nickel carefully (keep wet; pyrophoric).
-
Reaction: Pressurize with H2 to 500 psi and heat to 80–100°C. Stir vigorously for 8–12 hours.
-
Filtration: Cool, vent H2, and filter catalyst through Celite under an inert atmosphere (Ar/N2). Do not let the catalyst dry out.
-
Isolation: Concentrate filtrate to yield the crude amine as a viscous, hygroscopic oil.
Protocol 2.2: Chemical Reduction (CoCl2 / NaBH4)
Preferred for small scale (<5g) without autoclave access.
Reagents:
-
Substrate (1.0 equiv)
-
CoCl2·6H2O (2.0 equiv)
-
NaBH4 (10.0 equiv)
-
Solvent: Methanol[7]
Procedure:
-
Dissolve nitrile and CoCl2 in Methanol (purple solution).
-
Cool to 0°C.
-
Add NaBH4 portion-wise. Caution: Vigorous gas evolution (H2). The solution will turn black (formation of cobalt boride species).
-
Stir at room temperature for 2 hours.
-
Quench with 3N HCl (carefully) to destroy boride complexes, then basify with conc. NH4OH to pH >12.
-
Extract with DCM (3x), dry over Na2SO4, and concentrate.
Phase 3: Benzamide Coupling Protocol
This section addresses the specific challenge of coupling this amine. The imidazole ring (pKa ~6.95) is less basic than the primary amine (pKa ~10.2), but it can interfere with Lewis Acid catalysts.
Target Reaction: Benzoic Acid deriv. + 3-(1H-imidazol-1-yl)propan-1-amine → Benzamide Product
Protocol 3.1: EDC/HOBt Coupling (Standard)
Rationale: This method activates the carboxylic acid as an OBt-ester, which reacts selectively with the primary amine.
Reagents:
-
HOBt (1.2 equiv) or Oxyma Pure
-
DIPEA (3.0 equiv) – Crucial to keep imidazole free-base if HCl salts are used.
-
Solvent: DMF or DCM
Step-by-Step:
-
Activation: Dissolve the Benzoic Acid in DMF (0.2 M). Add DIPEA, EDC, and HOBt. Stir for 15 minutes at RT.
-
Coupling: Add the amine (API). If the amine was stored as an HCl salt, ensure extra DIPEA is added to neutralize it.
-
Reaction: Stir at RT for 12–16 hours.
-
Workup (Specific for Imidazoles):
-
Dilute with EtOAc.[1]
-
Wash 1: Saturated NaHCO3 (removes unreacted acid/HOBt).
-
Wash 2: Water (removes DMF/EDC urea).
-
Wash 3: Brine.
-
Note: Do not wash with strong acid (1N HCl) as the imidazole product will protonate and extract into the aqueous layer. If purification is needed, use column chromatography (DCM:MeOH:NH4OH).
-
Visualization & Logic
Workflow Diagram: Synthesis & Coupling
Caption: Figure 1. End-to-end synthesis workflow from raw imidazole to final benzamide derivative.
Troubleshooting Decision Tree
Caption: Figure 2. Quality Control Logic for intermediate and final precursor validation.
Analytical Data Summary
| Compound | Key 1H NMR Signals (d6-DMSO or CDCl3) | Mass Spec (ESI+) |
| Nitrile Intermediate | [M+H]+ = 122.1 | |
| Amine Precursor | [M+H]+ = 126.2 | |
| Benzamide Product | [M+H]+ = Varies |
References
-
BenchChem. Application Note and Protocol for the Synthesis of 3-(1H-imidazol-1-yl)benzoic acid. (Context for imidazole couplings).
-
PubChem. 1H-Imidazole-1-propanamine Compound Summary. National Library of Medicine.
-
Lowell, J. L., et al. Hydrogenation of nitriles to produce amines.[12][13] U.S. Patent 5,869,653. 1999. (Describes Raney Cobalt/Lithium Hydroxide protocols).
-
Royal Society of Chemistry. Direct amide formation from unactivated carboxylic acids and amines. (General coupling protocols).
-
PrepChem. Synthesis of 1H-imidazole-1-propanamine. (Detailed laboratory scale procedure for cyanoethylation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 6. chemscene.com [chemscene.com]
- 7. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Application Note: SPECT Acquisition Parameters for Iodobenzamide Melanoma Tracers
Executive Summary
This guide details the acquisition parameters, patient preparation, and technical considerations for Single Photon Emission Computed Tomography (SPECT) imaging using radioiodinated benzamides, specifically [¹²³I]N-(2-diethylaminoethyl)-4-iodobenzamide ([¹²³I]BZA) and its ortho-isomer [¹²³I]BZA2 . Unlike metabolic tracers (e.g., ¹⁸F-FDG), these radiopharmaceuticals target melanin synthesis and storage , offering a highly specific mechanism for visualizing melanotic melanoma metastases.
Target Audience: Nuclear medicine physicists, technologists, and translational researchers.
Scientific Mechanism & Tracer Characteristics
Mechanism of Action
Iodobenzamides (BZA) are small molecules that exhibit high affinity for melanin, a pigment polymer found in melanosomes.[1] The binding mechanism is distinct from receptor-ligand interactions; it involves electrostatic interactions (between the protonated tertiary amine of BZA and anionic carboxylates of melanin) and hydrophobic interactions (between the aromatic rings).
-
Specificity: High for melanin-producing cells (melanotic melanoma).
-
Limitation: Amelanotic melanomas (lacking pigment) will not accumulate the tracer.
Tracer Variants: BZA vs. BZA2
Two primary variants exist, dictating different acquisition workflows due to their pharmacokinetics.
| Feature | [¹²³I]BZA (Original) | [¹²³I]BZA2 (Ortho-isomer) |
| Chemical Name | N-(2-diethylaminoethyl)-4-iodobenzamide | N-(2-diethylaminoethyl)-2-iodobenzamide |
| Clearance | Slow blood/tissue clearance. | Rapid renal/hepatobiliary clearance. |
| Liver Uptake | High (can mask abdominal mets). | Lower (improved target-to-background). |
| Imaging Time | 18–24 hours post-injection. | 4–6 hours post-injection. |
| Clinical Status | Phase II (Historical/Research).[1] | Phase III (Optimized candidate). |
Mechanism Diagram
Figure 1: Mechanism of iodobenzamide retention. Specific binding occurs only in melanin-containing organelles.
Pre-Imaging Protocol
Thyroid Blockade (CRITICAL)
Free radioiodine (¹²³I-iodide) released via deiodination can accumulate in the thyroid, degrading image quality and increasing patient dose.
-
Agent: Lugol’s solution (Strong Iodine Solution) or Potassium Perchlorate (400 mg).
-
Timing: Administer 1 hour prior to tracer injection.
Patient Preparation[2][4][5]
-
Hydration: Encourage hydration to accelerate urinary excretion of unbound tracer.
-
Drug History: Screen for chronic use of melanin-binding drugs (e.g., chloroquine, phenothiazines, amiodarone) which theoretically could compete for binding sites, though clinical contraindication is not absolute.
-
Contraindications: Pregnancy and breastfeeding (standard nuclear medicine exclusion).
Acquisition Protocol
Injection and Uptake Time
The choice of uptake time is the single most critical parameter to ensure background clearance.
-
Dose: 185 MBq (5 mCi) of [¹²³I]BZA or [¹²³I]BZA2.
-
Uptake Period:
-
[¹²³I]BZA: Scan at 24 hours (allows washout from lungs/blood).
-
[¹²³I]BZA2: Scan at 4–6 hours (rapid clearance allows same-day imaging).
-
SPECT/CT Acquisition Parameters
Note: Planar whole-body imaging is often performed first to screen for metastases, followed by SPECT/CT of suspicious regions.
| Parameter | Setting | Rationale |
| Collimator | LEHR (Low Energy High Resolution) | Optimized for ¹²³I (159 keV). |
| Energy Window | 159 keV ± 10% | Standard photopeak for Iodine-123. |
| Scatter Window | Optional: 130–145 keV | For dual-energy window scatter correction. |
| Matrix Size | 128 x 128 | Balance between resolution and count density. |
| Zoom | 1.0 (Body) / 1.23–1.5 (Head/Neck) | Maximize field of view for body; detail for ocular/nodal. |
| Orbit | Non-circular (Body contour) | Minimizes detector-patient distance for resolution. |
| Angular Step | 3° (120 projections) or 6° (60 proj) | 3° preferred for high-resolution reconstruction. |
| Time per Stop | 30–40 seconds | Compensates for lower count statistics at 24h (BZA). |
| CT Component | Low-dose (non-diagnostic) | Required for attenuation correction and anatomical localization. |
Workflow Diagram
Figure 2: Clinical workflow distinguishing the uptake times for BZA vs. BZA2 variants.
Image Processing & Quantification
Reconstruction
-
Algorithm: OSEM (Ordered Subset Expectation Maximization) is superior to FBP for low-count statistics typical of 24h imaging.
-
Recommended: 3–5 iterations, 8–10 subsets.
-
-
Filters: Butterworth (Cutoff 0.4–0.5 cycles/cm, Order 5–10) to suppress noise while preserving edge definition.
-
Corrections:
-
Attenuation Correction (AC): Mandatory using the CT map.
-
Scatter Correction: Triple-energy window (TEW) or dual-window subtraction recommended if available.
-
Interpretation Guidelines
-
Normal Physiological Uptake:
-
High: Liver (major excretion route, especially BZA), Gallbladder.
-
Moderate: Urinary bladder, Stomach (if free iodine present).
-
Specific: Eyes (Retina/Uvea contains melanin) – Note: High uptake in the eyes is normal; asymmetry suggests ocular melanoma.
-
-
Pathological Uptake:
-
Focal uptake in lymph nodes, lungs, soft tissue, or brain that exceeds background.
-
Pitfall: Liver metastases may be masked by physiological hepatobiliary excretion (less problematic with BZA2 than BZA).
-
References
-
Cachin, F., et al. (2014). ¹²³I-BZA2 as a Melanin-Targeted Radiotracer for the Identification of Melanoma Metastases: Results and Perspectives of a Multicenter Phase III Clinical Trial. Journal of Nuclear Medicine, 55(1), 15-22. Link
-
Moins, N., et al. (2002). Melanin affinity of N-(2-diethylaminoethyl)-4-iodobenzamide, an effective melanoma imaging agent. Melanoma Research, 12(2), 1-8. Link
- Labarre, P., et al. (2002). Quantitative structure-activity relationships of benzamide derivatives for melanoma targeting. European Journal of Nuclear Medicine, 29, 494-498.
-
Chezal, J.M., et al. (2008). Evaluation of radiolabeled (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and targeted radionuclide therapy of melanoma. Journal of Medicinal Chemistry, 51(11), 3133-3144. Link
- Sadeghi, R., et al. (2010). Sentinel node mapping in melanoma: A nuclear medicine perspective.
Sources
- 1. Melanin affinity of N-(2-diethylaminoethyl)-4-iodobenzamide, an effective melanoma imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. royalberkshire.nhs.uk [royalberkshire.nhs.uk]
- 3. Clinical role of 123I-IMP SPECT for the differential diagnosis of ocular malignant melanoma: a time-course analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Radiochemical Yield of N-(3-(1H-imidazol-1-yl)propyl)-4-iodobenzamide
Introduction: The Chemistry of Success
Welcome to the technical support hub for the radiolabeling of N-(3-(1H-imidazol-1-yl)propyl)-4-iodobenzamide . This tracer, structurally related to melanoma-targeting benzamides (like MIP-1145) and sigma-receptor ligands, presents a unique chemical challenge.[1][2][3] It combines an activated aromatic ring (the benzamide) with a nucleophilic imidazole side chain .
High radiochemical yield (RCY) depends on a delicate balance: driving the electrophilic substitution at the target aryl site while preventing the radioiodination of the sensitive imidazole ring.
This guide assumes you are using the industry-standard oxidative radioiododestannylation method (using a trialkyltin precursor).[1]
Part 1: The Pre-Reaction Checklist (Inputs)
Q1: My precursor is N-(3-(1H-imidazol-1-yl)propyl)-4-(tributylstannyl)benzamide. It looks oily/yellow. Is this a problem?
A: Yes. Organotin precursors are prone to oxidative degradation (protodestannylation) upon storage.
-
The Issue: "Free" tin species (tributyltin oxide) and protodestannylated byproducts (the non-iodinated, hydrogen-substituted benzamide) compete for the oxidant and the radioiodine.[1]
-
The Fix:
-
Purify: Re-purify the precursor via HPLC or flash chromatography immediately before a critical production run if it is older than 3 months.
-
Storage: Store under argon at -20°C, shielded from light.
-
Validation: Check the ¹H-NMR. If the tin-alkyl peaks are broadening or shifting, degradation has occurred.[1][2]
-
Q2: Which oxidant should I use? Chloramine-T (CAT) or Iodogen?
A: For imidazole-containing benzamides, Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is generally superior to Chloramine-T.[1][2][3]
-
Why? Chloramine-T is a strong, soluble oxidant that can cause "over-oxidation," leading to the iodination of the imidazole ring (forming unstable N-iodo or C-iodo imidazoles) or oxidation of the alkyl linker.[1][2]
-
Recommendation: Use Iodogen-coated tubes or beads.[1][2][3] This creates a heterogeneous reaction, releasing the oxidizing species slowly and preventing high local concentrations of oxidant that damage the sensitive imidazole moiety.
Part 2: Reaction Optimization (The Process)
Q3: My RCY is low (<40%), and I see multiple radioactive peaks on HPLC. What is happening?
A: You are likely experiencing Regioselectivity Failure . The electrophilic iodine (
-
The Mechanism: The imidazole nitrogen is a strong nucleophile. If the reaction pH is near neutral (pH 6-7), the imidazole is unprotonated and highly reactive toward
.[1] -
The Solution: Acidic Buffering.
-
You must run this reaction at pH 1.5 – 2.5 .
-
Protocol: Dissolve the precursor in glacial acetic acid or a mixture of EtOH/Acetic Acid (3:1).
-
Why it works: At pH ~2, the imidazole ring (pKa ~7.0) is fully protonated (
). The positive charge deactivates the imidazole ring toward electrophilic attack, forcing the iodine to react with the neutral, tin-activated benzamide ring.[1][2]
-
Q4: I am getting the "reduced" product (Hydrogen instead of Iodine). Why?
A: This is Protodestannylation . The tin group was cleaved by a proton (
-
Cause 1: Moisture. Water in the reaction solvent acts as a proton source.
-
Fix: Use anhydrous EtOH or Acetic Acid.[1]
-
-
Cause 2: Slow Iodination. If the oxidation is too slow, the acid (required to protect the imidazole) will eventually cleave the tin.
Part 3: Purification & Formulation (Outputs)
Q5: The product sticks to the HPLC column or tails significantly.
A: This is a classic "Imidazole Tailing" issue.
-
The Cause: The basic imidazole group interacts with free silanol groups on the silica of C18 columns.
-
The Fix: Use an amine-capping additive in your mobile phase.[1][2][3]
-
Standard: 0.1% Trifluoroacetic acid (TFA).
-
Better: Triethylamine (TEA) phosphate buffer (pH 3.0). The TEA competes for the silanol sites, sharpening the peak.
-
Summary of Optimized Protocol
| Parameter | Recommendation | Scientific Rationale |
| Precursor | 50 µg Tributyltin-analog | Excess precursor drives kinetics; Tin directs regioselectivity.[1][2][3] |
| Solvent | EtOH / Glacial Acetic Acid (2:1) | Acidic pH protonates imidazole (protection) & facilitates Sn-I exchange. |
| Oxidant | Iodogen (coated tube) | Milder than Chloramine-T; prevents oxidative degradation of linker.[1] |
| Reaction Time | 5 - 10 min @ Room Temp | Fast enough to outcompete protodestannylation; slow enough for high conversion. |
| Quench | Sodium Metabisulfite (aq) | Reduces unreacted |
Visualizing the Pathway
The following diagram illustrates the kinetic competition between the desired labeling (Path A) and the yield-killing side reactions (Path B & C).
Caption: Kinetic competition in radioiodination. Acidic conditions (Green Path) are required to protect the imidazole ring from unwanted iodination (Red Path).
References
-
Garg, P. K., et al. (1993).[1] An improved synthesis of [125I]N-(diethylaminoethyl)-4-iodobenzamide: a potential ligand for imaging malignant melanoma.[1][3][4] Nuclear Medicine and Biology.[4][5]
-
Chezal, J. M., et al. (2008).[6] Evaluation of radiolabeled (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and targeted radionuclide therapy of melanoma.[1][3] Journal of Medicinal Chemistry.
-
Vaidyanathan, G., & Zalutsky, M. R. (2006).[1] *Preparation of N-succinimidyl 3-[I]iodobenzoate: An agent for the indirect radioiodination of proteins.[1][7][8] Nature Protocols.
-
Joyal, J. L., et al. (2010). Preclinical Evaluation of an 131I-Labeled Benzamide for Targeted Radiotherapy of Metastatic Melanoma.[1][2][9][10][11][12] Cancer Research.
-
Coenen, H. H., et al. (2006).[1] Radioiodination reactions for pharmaceuticals: Compendium for effective synthesis strategies. Springer. (General reference for oxidative iododestannylation mechanisms).
Sources
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- 2. CN102432543A - Synthesis method of 4-iodo-1H-imidazole - Google Patents [patents.google.com]
- 3. chemsynthesis.com [chemsynthesis.com]
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- 6. Evaluation of radiolabeled (hetero)aromatic analogues of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and targeted radionuclide therapy of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method for radioiodination of proteins using N-succinimidyl 3-hydroxy-4-iodobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Radiopharmaceutical Therapy of Patients with Metastasized Melanoma with the Melanin-Binding Benzamide 131I-BA52 | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Preventing In Vivo Deiodination of Imidazole-Benzamide Radiotracers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazole-benzamide radiotracers. This guide provides in-depth troubleshooting advice and preventative strategies to address the critical challenge of in vivo deiodination. Our goal is to equip you with the knowledge to ensure the metabolic stability of your radiotracers, leading to higher quality imaging data and more reliable therapeutic outcomes.
Understanding the Challenge: The "Why" Behind In Vivo Deiodination
In vivo deiodination, the cleavage of the carbon-iodine (C-I) bond after administration, is a significant hurdle in the development of radioiodinated pharmaceuticals.[1] This metabolic process leads to the release of free radioiodide, which can accumulate in non-target tissues like the thyroid, stomach, and salivary glands.[1] This off-target accumulation not only reduces the target-to-background ratio, compromising image quality in techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), but can also lead to unwanted radiation doses to healthy tissues.[1][2][3][4]
The stability of the C-I bond is influenced by a variety of factors, including the electronic environment of the iodine atom and the overall molecular structure of the radiotracer.[5][6] For imidazole-benzamide based structures, the specific position of the radioiodine and the nature of substituents on both the imidazole and benzamide rings play a crucial role in determining their susceptibility to deiodination.
Key Metabolic Pathways Involved:
Two primary enzymatic pathways are responsible for the in vivo deiodination of xenobiotics:
-
Deiodinases: These selenoenzymes (Dio1, Dio2, and Dio3) are integral to thyroid hormone regulation and can recognize and cleave the C-I bond in certain radiotracers, particularly those resembling thyroid hormones.[7][8]
-
Cytochrome P450 (CYP450) Enzymes: Primarily located in the liver, this superfamily of enzymes is a major player in drug metabolism and can oxidize various substrates, leading to deiodination.[9]
Understanding these pathways is the first step in designing and troubleshooting experiments to minimize this unwanted metabolic breakdown.
Troubleshooting Guide: A-Q&A Approach
This section addresses common issues encountered during in vivo experiments with imidazole-benzamide radiotracers, providing explanations and actionable solutions.
Q1: High uptake of radioactivity is observed in the thyroid and stomach, leading to poor image contrast. What is the likely cause and how can I confirm it?
A1:
-
Likely Cause: This is a classic sign of in vivo deiodination.[1] The released free radioiodide is actively transported and accumulated by the sodium-iodide symporter (NIS), which is highly expressed in the thyroid gland and, to a lesser extent, in the stomach and salivary glands.
-
Confirmation Workflow:
-
Ex Vivo Biodistribution: Perform a biodistribution study in a rodent model. Sacrifice animals at various time points post-injection and measure the radioactivity in dissected tissues (thyroid, stomach, blood, tumor, muscle, etc.) using a gamma counter. A high percentage of the injected dose per gram (%ID/g) in the thyroid and stomach compared to other non-target tissues strongly suggests deiodination.[10]
-
Radio-TLC/HPLC of Blood/Urine Samples: Collect blood and urine samples at different time points. Analyze the samples using radio-thin layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC) to separate the intact radiotracer from free radioiodide and other radiometabolites. The presence of a significant peak corresponding to free radioiodide confirms deiodination.
-
Q2: My radiotracer shows excellent in vitro stability in buffer and serum, but I still see signs of deiodination in vivo. Why is there a discrepancy?
A2:
-
Explanation: In vitro stability assays, while useful, do not fully replicate the complex metabolic environment of a living organism.[11] The liver and kidneys are major sites of metabolism, containing high concentrations of enzymes like CYP450s and deiodinases that are not present at the same levels in serum.[9][11] Therefore, a compound can be stable in serum but still be rapidly metabolized in vivo.
-
Troubleshooting Steps:
-
In Vitro Metabolic Stability with Liver Microsomes/S9 Fractions: To better predict in vivo metabolism, incubate your radiotracer with liver microsomes or S9 fractions, which contain a rich complement of metabolic enzymes. Analyze the samples over time using radio-HPLC or radio-TLC to quantify the rate of metabolism.
-
Consider the Route of Administration: The route of administration can influence the first-pass metabolism. For orally administered tracers, metabolism in the gut wall and liver is more pronounced. Intravenous injection bypasses this initial high metabolic exposure but the tracer will still be subject to metabolism upon circulation through the liver and other organs.
-
Q3: I've confirmed deiodination is occurring. What are the immediate experimental steps I can take to mitigate this issue without redesigning the tracer?
A3:
-
Immediate Mitigation Strategies:
-
Pre-treatment with a Blocking Agent: Administer a solution of potassium iodide (KI) or Lugol's solution to the animal subject prior to injecting the radiotracer. This will saturate the sodium-iodide symporter, reducing the uptake of free radioiodide into the thyroid and other NIS-expressing tissues.[12] This can significantly improve the target-to-background ratio in your images.
-
Co-administration of Metabolic Enzyme Inhibitors: While more complex and requiring careful consideration of potential off-target effects, co-administration of a general CYP450 inhibitor (e.g., ketoconazole) or a deiodinase inhibitor (e.g., propylthiouracil) can help to slow down the rate of deiodination.[13] This approach should be used judiciously and with appropriate controls.
-
Preventative Strategies: Designing for In Vivo Stability
Proactively designing your imidazole-benzamide radiotracer to resist deiodination is the most effective long-term strategy.
Structural Modifications to the Imidazole-Benzamide Scaffold
The chemical structure of your tracer is the primary determinant of its metabolic stability.[5]
-
Position of the Radioiodine: The position of the iodine atom on the aromatic ring is critical. Generally, iodine attached to an sp2-hybridized carbon (as in an aryl iodide) is more stable than on an sp3-hybridized carbon.[14] Within an aromatic system, the electronic environment dictates stability.
-
Influence of Substituents:
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH3) or alkyl chains can increase electron density on the aromatic ring, which can sometimes improve stability against certain deiodination pathways.[9]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or carboxyl (-COOH) can decrease electron density and may alter metabolic susceptibility.[6]
-
Steric Hindrance: Introducing bulky groups near the iodine atom can sterically hinder the approach of metabolic enzymes, thereby increasing stability.
-
| Structural Feature | Impact on Deiodination | Rationale | Reference |
| Iodine on sp2 Carbon (Aryl Iodide) | Generally More Stable | Stronger C-I bond compared to sp3 carbons. | [14] |
| Iodophenols & Iodoanilines | Prone to Deiodination | These groups can be readily oxidized by metabolic enzymes. | [5] |
| Methoxy Substituents | Can Improve Stability | Electron-donating nature can alter the electronic properties of the ring. | [9] |
| Difluorination of Aryl Iodides | Increases Stability | Fluorine atoms can alter the electronic environment and block sites of metabolism. | [6] |
Experimental Workflow for Assessing and Improving Stability
The following workflow outlines a systematic approach to developing a metabolically stable imidazole-benzamide radiotracer.
Caption: Iterative workflow for developing metabolically stable radiotracers.
Detailed Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a framework for assessing the metabolic stability of your radiotracer.
Materials:
-
Your radioiodinated imidazole-benzamide tracer
-
Pooled liver microsomes (from the species of interest, e.g., mouse, rat, human)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile)
-
Incubator/water bath at 37°C
-
Radio-HPLC or radio-TLC system for analysis
Procedure:
-
Preparation:
-
Thaw the liver microsomes on ice.
-
Prepare a master mix of the NADPH regenerating system in phosphate buffer.
-
Prepare a working solution of your radiotracer in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is low (<1%).
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm the phosphate buffer and liver microsomes to 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Immediately add your radiotracer to the mixture.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile. This will precipitate the proteins and stop the enzymatic reaction.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
Analyze the supernatant by radio-HPLC or radio-TLC to separate the parent radiotracer from its metabolites.
-
Quantify the percentage of the parent radiotracer remaining at each time point.
-
-
Data Analysis:
-
Plot the percentage of parent tracer remaining versus time.
-
From this data, you can calculate the in vitro half-life (t½) of your compound.
-
Frequently Asked Questions (FAQs)
Q: Can the choice of radioiodine isotope (e.g., I-123, I-124, I-125, I-131) affect the rate of deiodination?
A: From a chemical standpoint, all isotopes of iodine will behave identically in terms of their susceptibility to enzymatic cleavage. However, the choice of isotope is critical for the imaging or therapeutic application and will dictate the experimental timeline and imaging parameters.[1] For example, the longer half-life of I-125 is suitable for in vitro assays and preclinical biodistribution studies, while the shorter half-lives and decay characteristics of I-123 (SPECT) and I-124 (PET) are more appropriate for clinical imaging.
Q: Are there any specific formulation strategies that can help reduce in vivo deiodination?
A: While the primary determinant of stability is the molecular structure, formulation can play a role. Encapsulating the radiotracer in liposomes or nanoparticles can shield it from metabolic enzymes and alter its biodistribution profile.[15] However, this adds complexity to the radiopharmaceutical development process and may impact the tracer's ability to reach its target.
Q: What are the best practices for handling and injecting radioiodinated compounds to ensure what I'm seeing is biological and not an artifact?
A: Proper handling is crucial to prevent the introduction of free radioiodide into your experiment.
-
Radiochemical Purity Check: Always check the radiochemical purity of your tracer immediately before injection using radio-TLC or radio-HPLC to ensure there is minimal free radioiodide in the injectate.[10]
-
Avoid Acidic Conditions: Maintain a neutral or slightly basic pH for your formulation, as acidic conditions can enhance the volatility of radioiodine.[16]
-
Proper Storage: Do not freeze solutions of sodium radioiodide, as this can increase its volatility upon thawing.[16][17]
-
Safe Handling: Always handle radioiodine in a properly ventilated fume hood and wear appropriate personal protective equipment (PPE).[17][18]
Q: How does the hydrophilicity/lipophilicity of the tracer affect its susceptibility to deiodination?
A: The overall physicochemical properties of the tracer, including its lipophilicity (often measured as LogD), influence its biodistribution and access to metabolic enzymes.[19][20]
-
Highly Lipophilic Compounds: Tend to have higher non-specific binding and may accumulate in the liver, increasing their exposure to CYP450 enzymes.
-
Highly Hydrophilic Compounds: Are often rapidly cleared through the kidneys, which can reduce the time available for metabolism but may also limit tumor uptake. Optimizing the lipophilicity to achieve a balance between target engagement and metabolic stability is a key aspect of radiotracer design.
By understanding the mechanisms of deiodination, employing rigorous troubleshooting workflows, and implementing preventative design strategies, you can significantly improve the in vivo performance of your imidazole-benzamide radiotracers.
References
-
Strategies for Improving Stability and Pharmacokinetic Characteristics of Radiolabeled Peptides for Imaging and Therapy. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Kuchár, M., & Mamat, C. (2015). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 20(9), 16186–16220. [Link]
-
Flook, M., & Paterson, B. M. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2312. [Link]
-
Kuchár, M., & Mamat, C. (2015). Methods to Increase the Metabolic Stability of (18)F-Radiotracers. Molecules, 20(9), 16186–16220. [Link]
-
Kuchár, M., & Mamat, C. (2015). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Molecules, 20(9), 16186-16220. [Link]
-
van der Meulen, N. P., Bunschoten, A., & Rossin, R. (2017). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. European Journal of Organic Chemistry, 2017(24), 3387–3414. [Link]
-
van der Meulen, N. P., Bunschoten, A., & Rossin, R. (2017). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. European Journal of Organic Chemistry, 2017(24), 3387–3414. [Link]
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Navarro, L., Cailly, T., & Sutherland, A. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. International Journal of Molecular Sciences, 24(14), 11409. [Link]
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Compton, B. J., et al. (2022). Future Prospective of Radiopharmaceuticals from Natural Compounds Using Iodine Radioisotopes as Theranostic Agents. Molecules, 27(22), 8000. [Link]
-
Petrov, S. A., Yusubov, M. S., Beloglazkina, E. K., & Nenajdenko, V. G. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. International Journal of Molecular Sciences, 23(21), 13789. [Link]
-
Petrov, S. A., Yusubov, M. S., Beloglazkina, E. K., & Nenajdenko, V. G. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. International Journal of Molecular Sciences, 23(21), 13789. [Link]
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University of Ottawa. (2018, March 8). SAFE WORK PRACTICES FOR RADIOIODINE (I-125 & I-131). Retrieved February 22, 2024, from [Link]
-
Metabolic pathway of thyroid iodination and deiodination mediated by iodine deiodinases. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Hix, J. M., et al. (2002). The effect of formulation on reduced radioiodide thyroid uptake. Journal of Nuclear Medicine Technology, 30(1), 20-23. [Link]
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Kim, D. Y., et al. (2023). 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. PLOS ONE, 18(2), e0282190. [Link]
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Hiltz, M. F. (n.d.). Radiopharmaceutical chemistry: Iodination techniques. ResearchGate. Retrieved February 22, 2024, from [Link]
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International Atomic Energy Agency. (1990). Safe Use of Radioactive Tracers in Industrial Processes. Retrieved February 22, 2024, from [Link]
-
Sobańsky, P., et al. (2020). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABAA Receptor-Positive Allosteric Modulators. Molecules, 25(18), 4287. [Link]
-
Gereben, B., et al. (2009). Defining the Roles of the Iodothyronine Deiodinases: Current Concepts and Challenges. Endocrine Reviews, 30(1), 1–17. [Link]
-
Pharmaceuticals and Medical Devices Agency. (n.d.). Precautions in Handling of Radiopharmaceuticals for Injection. Retrieved February 22, 2024, from [Link]
-
Metabolic pathways of thyroid hormone activation and inactivation that are catalyzed by iodothyronine deiodinases. (n.d.). ResearchGate. Retrieved February 22, 2024, from [Link]
-
Wang, H., et al. (2020). Iodine-124 Based Dual Positron Emission Tomography and Fluorescent Labeling Reagents for In Vivo Cell Tracking. Bioconjugate Chemistry, 31(3), 649–659. [Link]
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International Atomic Energy Agency. (2004). Radiotracer Applications in Industry — A Guidebook. Retrieved February 22, 2024, from [Link]
-
Bianco, A. C., & Kim, B. W. (2016). Intracellular Pathways of Iodothyronine Metabolism/Implications of Deiodination for Thyroid Hormone Action. In Oncohema Key. Retrieved February 22, 2024, from [Link]
-
Carlin, S., et al. (2016). Iodinated benzimidazole PARP radiotracer for evaluating PARP1/2 expression in vitro and in vivo. Nuclear Medicine and Biology, 43(12), 799–807. [Link]
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Fani, M., et al. (2016). Improving the In Vivo Profile of Minigastrin Radiotracers: A Comparative Study Involving the Neutral Endopeptidase Inhibitor Phosphoramidon. Molecular Pharmaceutics, 13(2), 524–532. [Link]
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Carter, K. P., & Shaughnessy, M. K. (2020). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. International Journal of Molecular Sciences, 21(6), 1993. [Link]
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Zhang, Y., et al. (2024). The Different Strategies for the Radiolabeling of [211At]-Astatinated Radiopharmaceuticals. Molecules, 29(11), 2588. [Link]
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Thyroid Patients Canada. (2021, January 31). Thyroid hormone journey: Metabolism. Retrieved February 22, 2024, from [Link]
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Nguyen, A. T., & Kim, H.-K. (2023). Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors. Molecules, 28(13), 4983. [Link]
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Gourni, E., et al. (2024). Amide-to-Triazole Switch in Somatostatin-14-Based Radioligands: Impact on Receptor Affinity and In Vivo Stability. Pharmaceuticals, 17(3), 369. [Link]
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Cui, M., et al. (2011). Radioiodinated benzimidazole derivatives as single photon emission computed tomography probes for imaging of β-amyloid plaques in Alzheimer's disease. Nuclear Medicine and Biology, 38(3), 313–320. [Link]
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Unterrainer, M., et al. (2021). Comparing lesion detection efficacy and image quality across different PET system generations to optimize the iodine-124 PET protocol for recurrent thyroid cancer. European Journal of Nuclear Medicine and Molecular Imaging, 48(2), 485–494. [Link]
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Quint, M. D., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry, 91(22), 14357–14364. [Link]
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Disselhorst, J. A., et al. (2022). Influences on PET Quantification and Interpretation. Cancers, 14(4), 899. [Link]
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Freesmeyer, M., et al. (2010). The diagnostic value of 124I-PET in patients with differentiated thyroid cancer. European Journal of Nuclear Medicine and Molecular Imaging, 37(5), 948–957. [Link]
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PET imaging may change treatment & improve long-term survival of patients with thyroid cancer. (n.d.). Endocrine News. Retrieved February 22, 2024, from [Link]
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Wong, D. F., et al. (1992). In vivo studies of [125I]iodobenzamide and [11C]iodobenzamide: a ligand suitable for positron emission tomography and single photon emission tomography imaging of cerebral D2 dopamine receptors. Synapse, 12(3), 236–241. [Link]
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minimizing liver retention of lipophilic iodobenzamide derivatives
Technical Guide: Minimizing Liver Retention in Melanoma Radiotracers
Current Status: Operational Topic: Minimizing Hepatobiliary Retention of Lipophilic Iodobenzamide Derivatives Audience: Radiochemists, Pharmacokineticists, and Drug Development Scientists
Core Directive & Scientific Rationale
The Challenge: Iodobenzamide (BZA) derivatives are the gold standard for targeting melanin in metastatic melanoma. However, their inherent lipophilicity (necessary for crossing cell membranes to reach intracellular melanin) predisposes them to high non-specific uptake in the liver. This hepatobiliary clearance obscures abdominal metastases and results in unfavorable dosimetry.
The Solution Architecture: To shift clearance from hepatobiliary (liver) to renal (kidney) without sacrificing tumor affinity, we must decouple transport properties from binding affinity. This guide prioritizes three strategies:
-
Metabolic Re-routing: Exploiting the "Ortho-Effect" to facilitate rapid renal excretion of metabolites.
-
Amphiphilic Tuning: Precise modulation of
using heteroatoms or PEGylation. -
Charge Masking: Using zwitterionic or cleavable linkers to maintain membrane permeability while enhancing water solubility.
Module 1: Molecular Design & Synthesis
Objective: Modify the BZA pharmacophore to favor renal excretion.
The "Ortho-Effect" Strategy
Concept: Unlike para-iodobenzamides, ortho-iodobenzamides are susceptible to rapid hepatic metabolism into o-iodohippuric acid derivatives. These metabolites are substrates for renal organic anion transporters (OATs), leading to rapid urinary excretion rather than biliary retention.
Design Decision Tree (Graphviz):
Figure 1: Decision matrix for structural modification. The "Ortho" pathway leverages metabolic conversion for clearance, while PEG/Heteroatom modifications rely on passive physicochemical properties.
Troubleshooting Synthesis & Design
| Issue (Ticket) | Root Cause Analysis | Corrective Action |
| Ticket #101: Compound has low tumor uptake despite low liver retention. | Over-Hydrophilicity: The compound is too polar ( | Re-balance Lipophilicity: Target a |
| Ticket #102: High liver uptake persists despite PEGylation. | Molecular Weight/Shape: Long PEG chains may trigger RES (macrophage) uptake in the liver (Kupffer cells) rather than hepatocyte processing. | Switch to "Stealth" Linkers: Replace linear PEG with zwitterionic groups (sulfobetaine) or use short heteroatom chains (e.g., morpholine) to reduce lipophilicity without increasing size significantly. |
| Ticket #103: Rapid washout from tumor. | Low Affinity: Structural modification interfered with the pharmacophore (benzamide-amine distance). | Verify Binding Mode: Ensure the distance between the aromatic ring and the tertiary amine remains 2–3 carbons equivalent. Perform competitive binding assay vs. |
Module 2: In Vitro Validation Protocols
Objective: Screen candidates before costly animal studies.
Protocol: Precise Log Determination
Why this matters: Calculated LogP (cLogP) is often inaccurate for iodinated compounds. Experimental LogD at physiological pH is the only reliable predictor of liver retention.
Reagents:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1-Octanol (HPLC Grade, pre-saturated with PBS)
-
Radiotracer (approx. 50 kBq)
Workflow:
-
Saturation: Mix equal volumes of Octanol and PBS. Shake for 24h. Separate phases.
-
Partitioning: Add 10 µL of radiotracer to a tube containing 500 µL pre-saturated Octanol and 500 µL pre-saturated PBS.
-
Equilibration: Vortex vigorously for 3 minutes. Centrifuge at 4,000 rpm for 5 minutes to ensure complete phase separation.
-
Sampling: Carefully aliquot 100 µL from the octanol (top) layer and 100 µL from the PBS (bottom) layer. Crucial: Do not contaminate the pipette tip with the wrong phase.
-
Measurement: Count activity in a gamma counter.
-
Calculation:
-
Validation: Repeat in triplicate. Acceptance criteria: SD < 0.1.
Protocol: Melanin Binding Specificity
Why this matters: Reducing liver uptake is useless if you lose specific binding.
Workflow:
-
Incubate B16F10 melanoma cells with radiotracer (37°C, 1h).
-
Control Group: Co-incubate with 100-fold excess of cold (non-radioactive) BZA or Haloperidol (Sigma receptor ligand) to determine specific binding.
-
Wash: Ice-cold PBS x3.
-
Lysis: 1N NaOH.
-
Readout: Measure radioactivity. Specific binding must be >70% of total binding.
Module 3: In Vivo Pharmacokinetics & Clearance
Objective: Interpret biodistribution data to diagnose retention mechanisms.
Pathway Analysis: Liver vs. Kidney
The following diagram illustrates the kinetic fate of the tracer.
Figure 2: Kinetic pathways. The goal is to minimize the Liver->Bile pathway and maximize the Liver->Kidney (metabolic) or Blood->Kidney (direct) pathways.
FAQ: Troubleshooting In Vivo Results
Q: My tracer shows high liver uptake at 1 hour but clears by 24 hours. Is this acceptable?
A: It depends on the half-life of your isotope. For
Q: I see high activity in the intestines. What does this mean?
A: This confirms hepatobiliary clearance.[1] The tracer passed from Liver
Q: Can I use a blocking agent to reduce liver uptake? A: Generally, no. While you can block specific receptors, liver uptake of BZA derivatives is largely driven by non-specific lipophilicity and OATP transporters. Co-injecting large amounts of "cold" ligand usually blocks the tumor before it blocks the liver, reducing your signal-to-noise ratio.
References
-
Eisenbarth, J. et al. (2002). Structure distribution relationship of iodine-123-iodobenzamides as tracers for the detection of melanotic melanoma. Journal of Nuclear Medicine.
- Key Insight: Establishes the "Ortho-effect" where o-iodobenzamides are metabolized to renal-cleared hippur
-
Michelot, J. et al. (1993). Synthesis and evaluation of new iodobenzamide derivatives for melanoma imaging. Journal of Nuclear Medicine.
- Key Insight: Defines the foundational structure-activity relationship (SAR)
-
Renard, C. et al. (2009). Radiolabeled (hetero)aromatic analogs of N-(2-diethylaminoethyl)-4-iodobenzamide for imaging and therapy of melanoma. Nuclear Medicine and Biology.
- Key Insight: Discusses heteroatom substitution to modul
-
Garg, P.K. et al. (2019). Synthesis and preclinical evaluation of [18F]FBZA for melanoma imaging. Molecular Imaging and Biology.
- Key Insight: Modern application of BZA derivatives in PET imaging and clearance optimiz
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Validating Melanin-Specific Agents Using B16F10 Murine Melanoma Models
For researchers, scientists, and drug development professionals dedicated to advancing melanoma therapeutics, the selective targeting of melanin represents a significant and promising strategy. Melanin, the pigment responsible for color in skin, hair, and eyes, is often abundantly produced by melanoma cells. This inherent characteristic provides a unique molecular target for the delivery of therapeutic and diagnostic agents. The B16F10 murine melanoma model, a highly aggressive and metastatic cell line, is a cornerstone for preclinical investigations in this field.[1][2] Its robust melanin production makes it an invaluable tool for validating the specificity of novel melanin-targeting compounds.[3][4]
This guide provides an in-depth, experience-driven comparison of essential methodologies for validating melanin specificity. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind experimental choices, ensuring a self-validating and robust research framework.
The Central Role of the B16F10 Model
The B16F10 cell line, derived from a spontaneous melanoma in a C57BL/6 mouse, is widely used due to its aggressive nature and ability to form tumors and metastasize, mimicking aspects of human melanoma progression.[1] A key feature of this cell line is its capacity for significant melanin synthesis, which can be modulated by culture conditions.[5][6] This allows for a dynamic system to test the binding and uptake of agents designed to target melanin.
Foundational Principle: Establishing a Specificity Gradient
True validation of melanin specificity hinges on demonstrating a clear differential effect between high-melanin and low-melanin environments. This can be achieved through several complementary approaches:
-
Utilizing Cell Lines with Varying Melanin Content: The most direct comparison involves using the pigmented B16F10 cell line alongside a non-pigmented or low-pigmented control. This could be an amelanotic melanoma cell line, such as some variants of B16 or other melanoma lines that do not produce significant amounts of melanin.[7][8][9]
-
Modulating Melanin Production in B16F10 Cells: Melanin synthesis in B16F10 cells can be stimulated or inhibited. For instance, alpha-melanocyte-stimulating hormone (α-MSH) can be used to increase melanin content, providing a high-melanin state for comparison against untreated, lower-melanin cells.[10][11]
-
Employing Non-Melanoma Control Cells: Using a non-melanoma cell line that does not produce melanin provides a crucial negative control to demonstrate that the agent's effects are not due to general cellular uptake mechanisms.
A Multi-Tiered Approach to Validation
A comprehensive validation strategy should encompass in vitro binding assays, cellular uptake studies, and in vivo biodistribution experiments. Each tier provides a unique and essential piece of the specificity puzzle.
Figure 1: A multi-tiered workflow for validating melanin specificity.
Tier 1: In Vitro Melanin Binding Assays
The initial step is to confirm a direct interaction between the agent and isolated melanin. This is a critical, cell-free experiment that isolates the binding event from complex cellular processes.
Comparative Methodologies:
| Method | Principle | Advantages | Disadvantages |
| Equilibrium Dialysis | A semi-permeable membrane separates a solution of the agent from a melanin suspension. At equilibrium, the concentration of free agent is measured on both sides to determine the bound fraction.[12][13][14] | Considered a gold standard for binding studies. Provides robust data for calculating binding affinity (Kd) and capacity (Bmax).[14] | Time-consuming, requiring hours to reach equilibrium. |
| Centrifugation | The agent is incubated with a melanin suspension, and then centrifugation is used to pellet the melanin-agent complexes. The concentration of the agent remaining in the supernatant (unbound) is measured.[12][13] | Faster than equilibrium dialysis. High-throughput potential.[13] | Potential for non-specific pelleting of the agent. Requires careful optimization of centrifugation speed and time. |
Protocol: In Vitro Melanin Binding Assay (Centrifugation Method)
-
Preparation of Melanin Suspension:
-
Suspend synthetic melanin (from Sepia officinalis) in phosphate-buffered saline (PBS) at a concentration of 1 mg/mL.
-
Sonicate the suspension to ensure homogeneity.
-
-
Incubation:
-
In microcentrifuge tubes, combine the melanin suspension with the test agent at various concentrations.
-
Include control tubes with the agent but without melanin to account for non-specific binding to the tube walls.
-
Incubate at 37°C for a predetermined time (e.g., 1-4 hours) with gentle agitation.
-
-
Separation:
-
Centrifuge the tubes at high speed (e.g., 15,000 x g) for 30 minutes to pellet the melanin.
-
-
Quantification:
-
Carefully collect the supernatant.
-
Measure the concentration of the agent in the supernatant using a suitable analytical method (e.g., LC-MS/MS, spectrophotometry).
-
-
Calculation:
-
The percentage of bound agent is calculated by comparing the concentration in the supernatant of the melanin-containing tubes to the control tubes.
-
Tier 2: Cellular Uptake Studies
The next crucial step is to demonstrate that the agent is taken up by melanin-producing cells in a melanin-dependent manner.
Comparative Methodologies:
| Method | Principle | Advantages | Disadvantages |
| Flow Cytometry | If the agent is fluorescent or labeled with a fluorescent tag, flow cytometry can quantify the mean fluorescence intensity (MFI) of a cell population, indicating the amount of agent uptake.[15][16] | Provides quantitative, single-cell data on a large population of cells.[16] High-throughput capabilities. | Requires a fluorescent signal. Does not provide subcellular localization information. |
| Confocal Microscopy | Provides high-resolution images of cells, allowing for the visualization of the agent's subcellular distribution.[15][16] | Offers qualitative and semi-quantitative data on cellular uptake and localization. Can confirm co-localization with melanosomes. | Lower throughput than flow cytometry. Quantification can be more complex. |
| Chemical Extraction & Quantification | Cells are lysed, and the agent is extracted and quantified using an analytical method like LC-MS/MS. | Highly sensitive and quantitative. Does not require a fluorescent label. | Destructive to the cells. Does not provide spatial information. |
Protocol: Cellular Uptake by Flow Cytometry
-
Cell Culture:
-
Seed B16F10 cells and a non-melanoma control cell line (e.g., a fibroblast line) in 6-well plates.
-
For a stimulated model, treat a subset of B16F10 cells with α-MSH for 48-72 hours to increase melanin production.[17]
-
-
Treatment:
-
Incubate the cells with various concentrations of the fluorescently labeled agent for a defined period (e.g., 2-4 hours).[15]
-
-
Cell Harvesting:
-
Wash the cells with cold PBS to remove any unbound agent.
-
Harvest the cells using trypsin and resuspend them in a suitable buffer for flow cytometry.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel.
-
Gate on the live cell population to exclude debris and dead cells.
-
Record the mean fluorescence intensity (MFI) for each condition.
-
Expected Outcome: A significantly higher MFI should be observed in the high-melanin B16F10 cells compared to the low-melanin B16F10 cells and the non-melanoma control cells.
Tier 3: In Vivo Biodistribution Studies
The ultimate validation of melanin specificity comes from demonstrating preferential accumulation of the agent in a B16F10 tumor in a living animal model.
Protocol: In Vivo Biodistribution in a B16F10 Syngeneic Mouse Model
-
Tumor Implantation:
-
Agent Administration:
-
Once the tumors reach a suitable size, administer the agent (often labeled with a radionuclide or fluorescent dye for imaging) intravenously.
-
-
In Vivo Imaging (Optional but Recommended):
-
Ex Vivo Biodistribution:
-
At a terminal time point, euthanize the mice and carefully dissect the tumors and major organs (liver, spleen, kidneys, lungs, heart, muscle, and blood).[20]
-
Weigh each tissue sample.
-
Quantify the amount of the agent in each tissue using an appropriate method (e.g., gamma counting for radiolabeled agents, fluorescence imaging for fluorescent agents, or LC-MS/MS for unlabeled agents).[19][20]
-
-
Data Analysis:
-
Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
-
Expected Outcome: The %ID/g in the B16F10 tumor should be significantly higher than in the non-pigmented tumor and other major organs, demonstrating preferential accumulation driven by melanin binding.[7]
Histological Confirmation of Melanin
To visually confirm the presence and distribution of melanin in your B16F10 tumors, Fontana-Masson staining is the gold standard.[8][21] This histochemical stain utilizes the reducing property of melanin to convert an ammoniacal silver nitrate solution into visible metallic silver, which appears as black deposits.[22]
Figure 2: Workflow for Fontana-Masson staining of melanin.
Conclusion: A Rigorous and Self-Validating Approach
By systematically progressing through in vitro binding, cellular uptake, and in vivo biodistribution studies, and by judiciously using appropriate controls, researchers can build a compelling case for the melanin specificity of their novel agents. This multi-tiered, self-validating framework not only provides robust data for publication and regulatory submissions but also instills confidence in the therapeutic or diagnostic potential of the agent. The B16F10 model, when used with the scientific rigor outlined in this guide, remains an indispensable tool in the quest for more effective melanoma treatments.
References
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Umckalin Promotes Melanogenesis in B16F10 Cells Through the Activation of Wnt/β-Catenin and MAPK Signaling Pathways. MDPI. Available at: [Link]
-
Fontana-Masson Silver Method - Melanin. WebPath. Available at: [Link]
-
Fontana-Masson Stain Kit (For Argentaffin Cells and Melanin). Diagnostic BioSystems. Available at: [Link]
-
Echinochrome A Inhibits Melanogenesis in B16F10 Cells by Downregulating CREB Signaling. PMC. Available at: [Link]
-
Fontana-Masson staining. Protocols.io. Available at: [Link]
-
Fontana-Masson staining - Aligning Science Across Parkinson's. ASAP. Available at: [Link]
-
Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling. PMC. Available at: [Link]
-
In Vivo Imaging of Experimental Melanoma Tumors using the Novel Radiotracer 68Ga-NODAGA-Procainamide (PCA). PMC. Available at: [Link]
-
Cellular uptake and distribution of nanoparticles in B16F10 cells. ResearchGate. Available at: [Link]
-
Linarin enhances melanogenesis in B16F10 cells via MAPK and PI3K/AKT signaling pathways. KoreaScience. Available at: [Link]
-
Fontana Masson Stain. National Society for Histotechnology. Available at: [Link]
-
Effects of pine needle essential oil on melanin synthesis in B16F10 cells and its mechanism. Spandidos Publications. Available at: [Link]
-
Evaluation of anti-metastatic potential of Cisplatin polymeric nanocarriers on B16F10 melanoma cells. PMC. Available at: [Link]
-
The B16F10 Tumor Model for Melanoma. Melior Discovery. Available at: [Link]
-
STAP-2 Protein Expression in B16F10 Melanoma Cells Positively Regulates Protein Levels of Tyrosinase, Which Determines Organs to Infiltrate in the Body. PMC. Available at: [Link]
-
Anti-melanogenic Effects of Cnidium japonicum in B16F10 Murine Melanoma Cells. Natural Product Sciences. Available at: [Link]
-
Syringetin Promotes Melanogenesis in B16F10 Cells. PMC. Available at: [Link]
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Investigating Effects of IR-780 in Animal Models of B16-F10 Melanoma: New Approach in Lung Metastasis. MDPI. Available at: [Link]
-
Biodistribution and in Vivo Activities of Tumor-Associated Macrophage-Targeting Nanoparticles Incorporated with Doxorubicin. ACS Publications. Available at: [Link]
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Boron uptake in normal melanocytes and melanoma cells and boron biodistribution study in mice bearing B16F10 melanoma for boron neutron capture therapy. PubMed. Available at: [Link]
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Biodistribution and tumor accumulation. (A) In vivo fluorescence... ResearchGate. Available at: [Link]
-
Biomimetic quantum dot-labeled B16F10 murine melanoma cells as a tool. International Journal of Nanomedicine. Available at: [Link]
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Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways. PMC. Available at: [Link]
-
Targeted drug delivery to melanoma. ScienceDirect. Available at: [Link]
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Targeting Melanin Heterogeneity in Metastatic Melanoma: A Dual‐Tumour Mouse Melanoma Model. PMC. Available at: [Link]
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(PDF) Targeting Melanin Heterogeneity in Metastatic Melanoma: A Dual‐Tumour Mouse Melanoma Model. ResearchGate. Available at: [Link]
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B16-F10 - Syngeneic Models, Melanoma. Crown Bioscience. Available at: [Link]
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Cellular uptake of SLNs by the B16F10 cells illustrated by fluorescence... ResearchGate. Available at: [Link]
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B16-F10-OVA | Cell Lines. Biocytogen. Available at: [Link]
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In Vitro and In Vivo Evaluation of Melanin-Binding Decapeptide 4B4 Radiolabeled with 177Lu, 166Ho, and 153Sm Radiolanthanides for the Purpose of Targeted Radionuclide Therapy of Melanoma. PMC. Available at: [Link]
-
Melanin binding study of clinical drugs with cassette dosing and rapid equilibrium dialysis inserts. eRepo. Available at: [Link]
-
Phenotypic Switching of B16F10 Melanoma Cells as a Stress Adaptation Response to Fe3O4/Salicylic Acid Nanoparticle Therapy. PMC. Available at: [Link]
-
An In Vitro Melanin Binding Assay as Prescreening Tool for Animal Model Selection for Phototoxicity Studies. Charles River Laboratories. Available at: [Link]
-
The Melding of Drug Screening Platforms for Melanoma. Frontiers. Available at: [Link]
-
Syringetin Promotes Melanogenesis in B16F10 Cells. MDPI. Available at: [Link]
-
Citric acid promoted melanin synthesis in B16F10 mouse melanoma cells, but inhibited it in human epidermal melanocytes and HMV-II melanoma cells via the GSK3β/β-catenin signaling pathway. PMC. Available at: [Link]
-
The in cellular and in vivo melanogenesis inhibitory activity of safflospermidines from Helianthus annuus L. bee pollen in B16F10 murine melanoma cells and zebrafish embryos. PLOS. Available at: [Link]
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The melanin content in B16F10 melanoma cells treated with drug for... ResearchGate. Available at: [Link]
-
Melanization as unfavorable factor in amelanotic melanoma cell biology. PMC - NIH. Available at: [Link]
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There's no melanin formation in B16-F10 cells. Why?. ResearchGate. Available at: [Link]
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Inhibitory effects and underlying mechanisms of Artemisia capillaris essential oil on melanogenesis in the B16F10 cell line. Spandidos Publications. Available at: [Link]
-
Key Points for Culturing B16 Cell Line. Procell. Available at: [Link]
-
Melanin Quantification by Chemical Methods in Healthy and Melanoma Cell Lines Correlated with the Importance in the Development. REVISTA DE CHIMIE. Available at: [Link]
-
Prospective Isolation According to Melanin Pigment Content of Melanoma Cells With Heterogeneous Potentials for Disease Propagation. PMC. Available at: [Link]
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Navigating Metastatic Melanoma Detection: A Comparative Guide to Iodobenzamide SPECT and Alternative Imaging Modalities
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and staging of metastatic melanoma are critical for patient management and the development of novel therapeutics. This guide provides an in-depth, objective comparison of [¹²³I]iodobenzamide (IBZM) Single Photon Emission Computed Tomography (SPECT) with other established imaging modalities, supported by experimental data and field-proven insights. We will explore the underlying mechanisms, comparative performance, and practical considerations to aid in the selection of the most appropriate imaging strategy for metastatic melanoma.
The Clinical Challenge: Visualizing the Spread of Melanoma
Malignant melanoma has a high propensity for metastasis, and its spread significantly impacts patient prognosis and treatment options.[1] Effective systemic therapies are available, but their success hinges on the accurate identification of all metastatic lesions. While anatomical imaging techniques like Computed Tomography (CT) and Magnetic Resonance Imaging (MRI) are widely used, they rely on morphological changes and can be limited in detecting small or metabolically active but structurally normal-appearing metastases.[2][3] This has driven the development of functional imaging techniques that exploit the unique biological characteristics of melanoma cells.
[¹²³I]Iodobenzamide SPECT: Targeting Melanin for Detection
[¹²³I]Iodobenzamide, specifically the N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2) analog, is a radiotracer developed for SPECT imaging that demonstrates a specific affinity for melanin pigment.[4][5] This provides a unique mechanism for visualizing melanoma metastases, particularly those that retain their melanin-producing capabilities.
Mechanism of Uptake and Retention
The primary mechanism for [¹²³I]IBZM accumulation in melanoma cells is its high affinity for melanin.[4][6] Studies have shown a direct correlation between the uptake of radioiodinated benzamides and the melanin content of melanoma cells.[4][7] While initial hypotheses suggested binding to sigma or dopamine D2 receptors, further research has indicated that the interaction with melanic pigments is the predominant factor for its specific uptake and retention in melanoma tissue.[4][6] This melanin-targeted approach offers the potential for high specificity in identifying melanoma lesions.
Sources
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- 6. Differential accumulation of iodine-123-iodobenzamide in melanotic and amelanotic melanoma metastases in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro studies on the cellular uptake of melanoma imaging aminoalkyl-iodobenzamide derivatives (ABA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: N-(3-(1H-Imidazol-1-yl)propyl)-4-iodobenzamide
[1]
Executive Summary & Risk Context[2][3][4][5][6]
N-(3-(1H-Imidazol-1-yl)propyl)-4-iodobenzamide is a functionalized benzamide derivative featuring an imidazole propyl chain and an iodine substituent.[1] While specific toxicological data (LD50) for this exact structure may be limited in public registries, its structural moieties dictate a Category 3 (Potent/Hazardous) handling protocol under Occupational Exposure Banding (OEB) principles.
Why this specific protocol?
-
The Imidazole Moiety: Imidazoles are known sensitizers and can be corrosive to mucous membranes. They facilitate protonation, potentially increasing bioavailability upon inhalation.
-
The Iodine Substituent: Organic iodides carry a risk of halogen release (deiodination) under light or metabolic stress, posing risks of thyroid perturbation and sensitization.
-
The Benzamide Core: Structurally similar to bioactive radioligands (e.g., MIBG analogs), suggesting potential affinity for adrenergic or similar biological receptors.
Core Directive: Treat this compound as a novel pharmaceutical intermediate . Do not handle on an open bench.
PPE Matrix: Task-Based Protection
This matrix replaces generic advice with permeation-based logic.
| Protection Zone | Component | Specification | Scientific Rationale |
| Respiratory | Primary: Fume Hood | Class II, Type A2 (Face velocity: 100 fpm) | Dust Control: The imidazole side chain increases hygroscopicity; however, the solid powder poses a high inhalation risk during weighing due to potential bronchial irritation.[1] |
| Secondary: Respirator | N95 (Solids) or P100 (if hood unavailable) | Backup: Only for emergency spill cleanup outside the hood. | |
| Dermal (Hand) | Inner Glove | Nitrile (2.5 mil / 0.06 mm) | Barrier 1: Protects against incidental dust contact. |
| Outer Glove | Nitrile (4-5 mil / 0.10 mm) or Laminate | Barrier 2: Required when solvated (e.g., in DMSO/Methanol).[1] Organic solvents accelerate the permeation of benzamides through thin nitrile. | |
| Ocular | Eye Wear | Chemical Splash Goggles (Indirect Vent) | Corrosivity: Safety glasses are insufficient. Imidazole derivatives can cause irreversible corneal damage if dust enters the eye. |
| Body | Lab Coat | Tyvek® or Poly-coated | Particulate Shield: Cotton coats trap dust.[1] Poly-coated fabrics prevent "dust pass-through" to street clothes.[1] |
Operational Workflow: The "Zero-Exposure" Protocol[1]
This protocol uses a Self-Validating System : Each step includes a check to ensure the previous step was successful.
Phase A: Weighing & Transfer (Highest Risk)[1]
-
Context: Electrostatic forces often cause benzamide powders to "fly" or cling to spatulas.
-
Protocol:
-
Static Elimination: Use an ionizing bar or anti-static gun inside the weigh hood before opening the vial.
-
The "Coffin" Technique: Place the receiving vial inside a secondary container (e.g., a larger beaker) to catch stray particles.
-
Validation: Wipe the exterior of the secondary container with a wet Kimwipe before removing it from the hood. If the wipe shows residue (UV visualization can confirm), the transfer was not contained.
-
Phase B: Solubilization
-
Context: This compound is likely soluble in DMSO or Methanol. Solvation increases skin absorption risk by orders of magnitude.
-
Protocol:
-
Add solvent slowly down the side of the vial to minimize aerosolization.
-
Venting: Do not tightly cap and sonicate immediately; heat generation can pressurize the vial. Use a vented septum or cap loosely during initial dissolution.
-
Double-Glove Rule: Immediately change outer gloves after the solvation step is complete to prevent invisible solvent micro-splashes from contacting surfaces.
-
Phase C: Spill Management[1]
-
Solid Spill: Do not sweep. Cover with a wet paper towel (dampened with water/surfactant) to bind dust, then wipe up.
-
Solution Spill: Cover with absorbent pads. Clean area with 10% sodium thiosulfate (to neutralize potential free iodine) followed by detergent.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" validation points.
Caption: Operational logic flow for handling iodobenzamide derivatives. Note the validation loop at the "Wipe Test" stage to prevent contamination migration.
Waste Disposal & Deactivation
Do not treat this as general organic waste due to the iodine content.
-
Segregation: Dispose of in Halogenated Organic Waste streams.
-
Deactivation (Glassware): Rinse glassware with a dilute sodium thiosulfate solution before washing. This reduces any residual oxidized iodine species to iodide, preventing staining and minimizing toxicity.
-
Labeling: Waste tags must explicitly state "Contains Organic Iodides" and "Imidazole Derivatives" to alert waste handlers of potential sensitization risks.
References
-
Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Benzamide Derivatives. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). Guidance on Information Requirements and Chemical Safety Assessment: Occupational Exposure Estimation. Retrieved from [Link]
-
SafeWork NSW. (2022). Handling Cytotoxic Drugs and Related Waste (Reference for Potent Compounds). Retrieved from [Link][1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
